5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Description
Key Differences in Substituent Effects:
| Compound | Substituent | Bond Length (C-SO₂) | Dihedral Angle (°) |
|---|---|---|---|
| Thiophene-2-carboxylic acid | -COOH | N/A | N/A |
| 5-(tert-Butyl)thiophene-2-carboxylic acid | -C(CH₃)₃ | 1.752 Å | 85.1 |
| This compound | -SO₂C(CH₃)₃ | 1.780 Å | 45.0 |
The sulfonyl group introduces electron-withdrawing effects , shortening the adjacent C-C bond in the thiophene ring (1.437 Å vs. 1.442 Å in non-sulfonated analogs). Compared to 5-(tert-butyl)thiophene-2-carboxylic acid, the sulfonyl moiety increases molecular polarity (calculated dipole moment: 5.2 D vs. 3.8 D).
Properties
IUPAC Name |
5-tert-butylsulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S2/c1-9(2,3)15(12,13)7-5-4-6(14-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMIDYXOGQVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid typically involves the sulfonylation of thiophene derivatives followed by carboxylation. One common method involves the reaction of thiophene with 2-methyl-propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete sulfonylation. The resulting sulfonylated thiophene is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium or nickel.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the sulfonylation and carboxylation processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, pyridine, triethylamine, dichloromethane as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid has been studied for its biological activities, particularly as an inhibitor of thromboxane synthetase. This enzyme plays a crucial role in platelet aggregation and vascular constriction, making it a target for cardiovascular disease treatments.
Case Study: Thromboxane Synthetase Inhibition
Research indicates that derivatives of thiophene-2-carboxylic acids exhibit strong inhibitory effects on thromboxane synthetase, suggesting potential therapeutic applications in managing thrombotic disorders . The compound's structure allows it to interact effectively with the enzyme's active site, enhancing its inhibitory capacity.
Material Science
The unique chemical structure of this compound lends itself to applications in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Application in Organic Electronics
The compound has been investigated as a building block for organic semiconductors due to its ability to form stable thin films. Its incorporation into polymer matrices can enhance charge transport properties, crucial for the development of efficient organic light-emitting diodes (OLEDs) and solar cells .
Environmental Studies
In environmental chemistry, this compound is being explored for its potential use in remediation processes. Its sulfonyl group can facilitate interactions with various pollutants, aiding in their degradation or removal from contaminated environments.
Case Study: Pollutant Interaction
Studies have shown that thiophene derivatives can interact with heavy metals and organic pollutants, potentially leading to their immobilization or transformation into less harmful forms. This property is particularly beneficial in soil and water remediation efforts .
Summary of Applications
Mechanism of Action
The mechanism of action of 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, enhancing binding affinity and specificity. The thiophene ring provides aromatic stability and can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid, we compare it with structurally analogous thiophene-2-carboxylic acid derivatives. Key differences in substituents, reactivity, and applications are highlighted below.
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Properties |
|---|---|---|---|---|
| This compound | C₉H₁₂O₄S₂ | 248.32 | tert-Butyl sulfonyl (3-position) | High stability, electron-withdrawing |
| 5-(Methylthio)thiophene-2-carboxylic acid | C₆H₆O₂S₂ | 174.24 | Methylthio (5-position) | Lower molecular weight, less polar |
| 5-[4-(Propan-2-yl)phenoxymethyl]thiophene-2-carboxylic acid | C₁₅H₁₆O₃S | 276.35 | Phenoxymethyl (5-position) | Bulky aromatic substituent |
| 5-(Difluoro(phosphono)methyl)benzo[b]thiophene-2-carboxylic acid | C₁₀H₇F₂O₅PS | 332.19 | Phosphono and difluoromethyl (benzo[b]thiophene core) | Chelating properties, fused aromatic system |
| Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C₇H₅Cl₂O₄S₂ | 291.16 | Chlorosulfonyl and methyl ester | Highly reactive, halogenated intermediate |
Functional and Reactivity Differences
- Sulfonyl vs. Methylthio Groups : The tert-butyl sulfonyl group in the target compound enhances thermal stability and acidity compared to the methylthio group in 5-(Methylthio)thiophene-2-carboxylic acid. The latter is more lipophilic, favoring membrane permeability in biological systems .
- Aromatic vs.
- Phosphono and Halogenated Derivatives: The phosphono group in 5-(Difluoro(phosphono)methyl)benzo[b]thiophene-2-carboxylic acid enables metal chelation, useful in kinase inhibitors, while chlorosulfonyl derivatives like methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate are reactive intermediates for sulfonamide synthesis .
Biological Activity
5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with both a sulfonyl group and a carboxylic acid group. The synthesis typically involves:
- Sulfonylation : The reaction of thiophene with 2-methyl-propane-2-sulfonyl chloride in the presence of a base (e.g., pyridine) under reflux conditions.
- Carboxylation : The sulfonylated thiophene is subsequently carboxylated using carbon dioxide in the presence of a catalyst like palladium or nickel.
In industrial settings, continuous flow reactors may be utilized to optimize these reactions for higher yields and efficiency.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Electrophilic Properties : The sulfonyl group acts as an electrophilic center, facilitating nucleophilic attacks by biological molecules.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins, enhancing binding affinity.
- Aromatic Stability : The thiophene ring contributes to the compound's stability and allows for π-π interactions with aromatic residues in proteins, which may enhance its biological efficacy .
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Comparative Analysis
To better understand the compound's potential, it is useful to compare it with similar thiophene derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Sulfonyl and carboxylic acid groups on thiophene | Antiviral, anti-inflammatory |
| 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2,4-dicarbaldehyde | Additional aldehyde groups | Potentially different reactivity profiles |
| 3-(2-Methyl-propane-2-sulfonyl)-benzaldehyde | Sulfonyl group with benzaldehyde | Similar reactivity but different biological targets |
This comparison highlights the unique dual functionality of this compound as compared to other derivatives, which may influence its reactivity and biological interactions .
Case Studies and Research Findings
- Inhibitory Studies on HCV : A study demonstrated that thiophene-2-carboxylic acids could inhibit HCV polymerase effectively. This finding supports the hypothesis that modifications to the thiophene structure can enhance antiviral activity .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that variations in the sulfonyl and carboxylic acid groups significantly affect the compound's potency against viral replication. Such insights are crucial for guiding future drug design efforts .
- Potential Applications in Drug Development : Given its promising biological activities, there is ongoing research into developing derivatives of this compound for therapeutic use in treating viral infections and inflammatory conditions .
Q & A
Q. How do structural analogs (e.g., 5-methylthio or phenyl-substituted thiophenes) compare in therapeutic potential?
- Methodological Answer : Comparative studies show:
- 5-Methylthio derivatives : Lower metabolic stability due to sulfur oxidation.
- Phenyl-substituted analogs : Enhanced lipophilicity but reduced aqueous solubility.
- Quantitative SAR (QSAR) : Hammett constants (σ) predict electron-withdrawing groups (e.g., sulfonyl) improve target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
